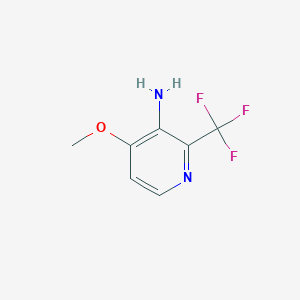

3-Amino-4-methoxy-2-(trifluoromethyl)pyridine

Descripción

Propiedades

IUPAC Name |

4-methoxy-2-(trifluoromethyl)pyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F3N2O/c1-13-4-2-3-12-6(5(4)11)7(8,9)10/h2-3H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQTUJJALQZDJLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=NC=C1)C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Application Note: Diazotization and Sandmeyer Reactions of 3-Amino-4-methoxy-2-(trifluoromethyl)pyridine

Executive Summary

This technical guide details the optimized protocols for the diazotization and subsequent Sandmeyer transformation of 3-Amino-4-methoxy-2-(trifluoromethyl)pyridine (referred to herein as Substrate-A ).

While standard benzenoid Sandmeyer protocols often utilize aqueous conditions (

Chemical Context & Substrate Analysis[1][2][3][4][5][6]

Electronic "Push-Pull" System

The reactivity of Substrate-A is defined by the competing electronic effects of its substituents:

-

2-Trifluoromethyl (

): A strong electron-withdrawing group (EWG) ( -

4-Methoxy (

): A strong electron-donating group (EDG) by resonance. Crucially, it is ortho to the reaction center (C3). This donation helps stabilize the intermediate diazonium cation, preventing rapid decomposition to the pyridyne or non-specific tars, which is a common failure mode in simple aminopyridines.

Stability Warning

Despite the stabilizing effect of the methoxy group, pyridine-3-diazonium salts are inherently less stable than their benzene counterparts.

-

Risk: Isolation of the dry diazonium salt can lead to spontaneous detonation.

-

Solution: All protocols below utilize in-situ generation and consumption of the diazonium species.

Critical Process Parameters (CPP)

| Parameter | Aqueous Method (Classic) | Non-Aqueous Method (Recommended) | Impact on Substrate-A |

| Nitrosating Agent | |||

| Solvent | MeCN (Acetonitrile) or DMF | MeCN provides better solubility for the lipophilic fluorinated substrate. | |

| Temperature | Higher temps in non-aqueous media drive the radical coupling without thermal decomposition. | ||

| Copper Source | Anhydrous Cu(II) salts often perform better in radical Sandmeyer variants (S |

Experimental Protocols

Protocol A: Non-Aqueous Sandmeyer Bromination (Recommended)

Target Product: 3-Bromo-4-methoxy-2-(trifluoromethyl)pyridine

This method utilizes tert-butyl nitrite (

Materials:

-

Substrate-A (1.0 eq)[1]

-

tert-Butyl Nitrite (

-BuONO) (1.5 eq)[1] -

Copper(II) Bromide (

) (1.2 eq) -

Acetonitrile (Anhydrous)

Step-by-Step Procedure:

-

Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, nitrogen inlet, and addition funnel.

-

Solubilization: Charge Substrate-A (10 mmol) and anhydrous

(12 mmol) into Acetonitrile (50 mL). The solution may appear dark green/brown. -

Activation: Cool the mixture to 0°C using an ice bath.

-

Diazotization: Add

-BuONO (15 mmol) dropwise over 15 minutes. Note: Gas evolution ( -

Reaction: Allow the mixture to warm to Room Temperature (RT) over 30 minutes, then heat to 60°C for 2 hours.

-

Observation: Vigorous

evolution indicates the decomposition of the diazonium intermediate and radical transfer of the bromide.

-

-

Quench: Cool to RT. Pour the reaction mixture into 100 mL of 1M HCl (to break Cu-complexes).

-

Workup: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with Sat.

and Brine.[1] Dry over -

Purification: Flash chromatography (Hexanes/EtOAc).

Protocol B: Sandmeyer Iodination (Metal-Free)

Target Product: 3-Iodo-4-methoxy-2-(trifluoromethyl)pyridine

Iodination is unique; the iodide ion is easily oxidized to iodine by the diazonium salt itself, often requiring no copper catalyst.

Materials:

-

Substrate-A (1.0 eq)[1]

-

-Toluenesulfonic acid (

-

Potassium Iodide (

) (2.5 eq)[1] - (2.0 eq)

-

Solvent:

:MeCN (1:1 mixture)

Step-by-Step Procedure:

-

Paste Formation: In a mortar, grind

, -

Cooling: Cool the solution to 0-5°C .

-

Addition: Add aqueous solution of

(2.0 eq) and -

Stirring: Stir at

for 1 hour, then allow to warm to RT. -

Workup: Quench with saturated sodium thiosulfate (

) to remove excess iodine (solution turns from purple/brown to yellow). Extract with DCM.

Mechanistic Pathways & Troubleshooting

The success of the reaction depends on the pathway chosen by the diazonium intermediate.

Reaction Pathway Diagram (DOT)

Figure 1: Mechanistic divergence. The Radical path (green) is promoted by Copper and anhydrous solvents. The Cation path (dotted) leads to hydrolysis impurities.

Troubleshooting Guide

| Observation | Diagnosis | Corrective Action |

| Low Yield / Recovery of Phenol | Water entered the system (Cationic pathway). | Switch from Method A to Method B. Ensure MeCN is dry. Use molecular sieves. |

| Recovery of Starting Material | Incomplete Diazotization. | The 2- |

| Formation of "Reduced" Product (H instead of X) | Radical H-abstraction from solvent. | The aryl radical is too reactive. Avoid THF or alcohol solvents. Use MeCN or halogenated solvents ( |

| Tarry/Black Mixture | Diazonium decomposition.[2][3] | Temperature too high during diazotization. Keep strict |

Safety & Handling

-

Explosion Hazard: Do not allow the reaction mixture to dry out before the diazonium species is consumed. Never isolate the intermediate salt on a filter.

-

HF Generation: If using

or if the -

Nitrosamines: Alkyl nitrites and secondary amines (impurities) can form carcinogenic nitrosamines. Work in a fume hood.

References

-

Sandmeyer Reaction Overview & Mechanism

-

Alonso, F., Beletskaya, I. P., & Yus, M. (2004). Metal-Mediated Reductive Hydrodehalogenation of Organic Halides. Chemical Reviews, 104(6), 3079–3160. Link

-

-

Non-Aqueous Diazotization (Doyle Protocol)

-

Sandmeyer on Pyridines (Specific Precedents)

-

Trifluoromethylation via Sandmeyer (Advanced Application)

-

Stability of Pyridine Diazonium Salts

Sources

- 1. TCI Practical Example: Sandmeyer Reaction Using tBuONO | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. reddit.com [reddit.com]

- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Sandmeyer Reaction [organic-chemistry.org]

- 7. Diazotisation [organic-chemistry.org]

- 8. Sandmeyer Trifluoromethylation [organic-chemistry.org]

Application Note: High-Fidelity Kinase Inhibition Using the 3-Amino-4-methoxy-2-(trifluoromethyl)pyridine Scaffold

This Application Note is designed for medicinal chemists and drug discovery scientists. It details the strategic utilization of 3-Amino-4-methoxy-2-(trifluoromethyl)pyridine as a privileged scaffold for Type I and Type II kinase inhibitors.

Abstract & Strategic Rationale

In the landscape of kinase inhibitor design, the "privileged scaffold" concept is paramount. The 3-Amino-4-methoxy-2-(trifluoromethyl)pyridine core represents a highly specialized pharmacophore designed to address two common failure modes in drug discovery: metabolic instability and promiscuous binding .

Structural Logic (The "Why")

This scaffold functions primarily as a Hinge Binder (Adenine mimetic). Its efficacy is derived from three synergistic structural features:

-

Pyridine Nitrogen (

): Acts as a Hydrogen Bond Acceptor (HBA) for the hinge region backbone NH (typically residue n). -

3-Amino Group (

): Acts as a Hydrogen Bond Donor (HBD) to the backbone Carbonyl (residue n-1). -

2-Trifluoromethyl Group (

):-

Electronic Modulation: The strong electron-withdrawing nature of

lowers the -

Metabolic Blockade: Occupying the C2 position blocks oxidative metabolism (P450-mediated) common at

-positions of nitrogen heterocycles. -

Lipophilicity: Increases

, enhancing membrane permeability.

-

-

4-Methoxy Group (

): Provides steric bulk to enforce a twisted conformation (atropisomerism control) when coupled to bulky downstream elements, potentially improving selectivity.

Pharmacophore & Binding Mode Visualization

The following diagram illustrates the interaction logic between the scaffold and a generic kinase ATP-binding pocket.

Figure 1: Pharmacophore mapping of the scaffold within the ATP-binding cleft.

Synthetic Protocols

Protocol A: Scaffold Preparation

Note: If the specific isomer is not commercially available, it can be synthesized from 2-chloro-4-methoxy-3-nitropyridine via trifluoromethylation and reduction.

Reagents:

-

Starting Material: 2-chloro-4-methoxy-3-nitropyridine

-

Source: Methyl chlorodifluoroacetate or Ruppert-Prakash reagent (

-

Catalyst: CuI (Copper Iodide)

-

Reductant:

, Pd/C (10%)

Step-by-Step Workflow:

-

Trifluoromethylation:

-

Dissolve 2-chloro-4-methoxy-3-nitropyridine (1.0 eq) in dry DMF.

-

Add CuI (2.0 eq) and Methyl chlorodifluoroacetate (2.5 eq).

-

Heat to 100°C for 12 hours under

atmosphere. -

Checkpoint: Monitor via TLC (Hexane/EtOAc 4:1). Product is less polar.

-

Workup: Dilute with water, extract with

, dry over

-

-

Nitro Reduction:

-

Dissolve the intermediate (4-methoxy-3-nitro-2-(trifluoromethyl)pyridine) in MeOH.

-

Add 10% Pd/C (10 wt%).

-

Stir under

balloon (1 atm) for 4 hours at RT. -

Validation: LC-MS should show

. -

Filter through Celite to yield the target 3-Amino-4-methoxy-2-(trifluoromethyl)pyridine .

-

Protocol B: Elaboration to Type II Urea Inhibitor

This protocol describes converting the scaffold into a Sorafenib-like urea inhibitor, targeting the "DFG-out" conformation.

Reagents:

-

Scaffold: 3-Amino-4-methoxy-2-(trifluoromethyl)pyridine

-

Coupling Partner: 4-chloro-3-(trifluoromethyl)phenyl isocyanate (Model lipophilic tail)

-

Solvent: Dichloromethane (DCM, anhydrous)

-

Base: Triethylamine (

, optional)

Procedure:

-

Preparation: In a flame-dried 50 mL round-bottom flask, dissolve the Scaffold (100 mg, 0.52 mmol) in 5 mL anhydrous DCM.

-

Addition: Cool the solution to 0°C. Dropwise add the isocyanate (1.05 eq) dissolved in 2 mL DCM.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 12 hours.

-

Observation: A white precipitate often forms (the urea product).

-

-

Workup:

-

If precipitate forms: Filter and wash with cold DCM.

-

If soluble: Concentrate in vacuo and purify via silica gel chromatography (0-50% EtOAc in Hexanes).

-

-

Characterization:

-

1H NMR (DMSO-d6): Look for two singlet urea protons (

8.5–9.5 ppm). -

19F NMR: Verify presence of two distinct

signals.

-

Biochemical Profiling (Kinase Assay)

Once synthesized, the inhibitor must be profiled. We recommend a FRET-based competition assay (e.g., LanthaScreen™) for robust

Experimental Design

Assay Principle: A Terbium-labeled antibody binds the kinase. A fluorescent tracer binds the ATP pocket. The inhibitor displaces the tracer, reducing the FRET signal.

Materials:

-

Kinase: Recombinant VEGFR2 or BRAF (V600E).

-

Tracer: Kinase Tracer 199 (Invitrogen).

-

Antibody: Eu-anti-GST or Tb-anti-His.

-

Plate: 384-well low-volume white plate.

Protocol:

-

Compound Prep: Prepare 10-point serial dilution of the inhibitor in DMSO (Top concentration 10

, 3-fold dilution). -

Master Mix:

-

Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM

, 1 mM EGTA, 0.01% Brij-35). -

Add Kinase (Final conc: 5 nM).

-

Add Antibody (Final conc: 2 nM).

-

-

Reaction Assembly:

-

Add 5

of Kinase/Antibody Mix to wells. -

Add 100 nL of Compound (via Pin Tool or acoustic dispenser).

-

Incubate 15 mins at RT (Pre-equilibration).

-

Add 5

of Tracer (at

-

-

Detection:

-

Incubate 60 mins at RT.

-

Read TR-FRET on PHERAstar or EnVision plate reader.

-

Excitation: 340 nm. Emission: 495 nm (Donor) / 520 nm (Acceptor).

-

Data Analysis Table

Summarize your SAR (Structure-Activity Relationship) data in this format:

| Compound ID | R-Group (Urea Tail) | Kinase Target | IC50 (nM) | Ligand Efficiency (LE) |

| Ref-001 | 4-Cl-3-CF3-Ph | VEGFR2 | 12 | 0.35 |

| Ref-002 | 4-F-Ph | VEGFR2 | 150 | 0.28 |

| Ref-003 | 3-tert-butyl-Isoxazole | BRAF(V600E) | 45 | 0.32 |

Troubleshooting & Optimization

Issue 1: Low Synthetic Yield in Urea Step

-

Cause: The 2-

group is electron-withdrawing, reducing the nucleophilicity of the 3-amino group. -

Solution: Use a stronger base (NaH) to deprotonate the amine before adding the isocyanate, or switch to heating in Toluene/Pyridine at 80°C.

Issue 2: Poor Solubility

-

Cause: The scaffold is planar and lipophilic.

-

Solution: Introduce solubilizing groups (morpholine, piperazine) on the "Tail" section of the inhibitor (the R-group attached to the urea).

Issue 3: Metabolic Stability (Microsomal)

-

Check: While the pyridine ring is protected by

, the 4-methoxy group can be a site of O-demethylation. -

Fix: If

is low, replace

References

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.[1] Link

-

Lombardo, L. J., et al. (2004). Discovery of N-(2-Chloro-4-pyridyl)-N'-phenylureas as Potent Inhibitors of KDR Kinase (Sorafenib precursor logic). Journal of Medicinal Chemistry.[1] Link

-

Wan, P. T., et al. (2004). Mechanism of Activation of the RAF-ERK Signaling Pathway by Oncogenic Mutations of B-RAF. Cell. Link

-

Invitrogen (Thermo Fisher). LanthaScreen™ Eu Kinase Binding Assay Protocol.Link

Sources

Application Note: SAR Optimization of 4-Methoxy-2-(trifluoromethyl)pyridine Scaffolds in Kinase Inhibitor Discovery

Abstract

The 4-methoxy-2-(trifluoromethyl)pyridine motif represents a "privileged scaffold" in modern drug discovery, particularly within oncology (Type II kinase inhibitors) and agrochemistry. This application note details the physicochemical rationale for employing this core, focusing on the bioisosteric utility of the trifluoromethyl (

Introduction: The Fluorine Effect in Pyridine Scaffolds

In medicinal chemistry, the pyridine ring is a ubiquitous pharmacophore, often serving as a hydrogen bond acceptor in the hinge region of kinase enzymes. However, unsubstituted pyridines often suffer from rapid oxidative metabolism and low lipophilicity.

The 4-methoxy-2-(trifluoromethyl)pyridine core addresses these issues through two critical substitutions:

-

2-Trifluoromethyl (

): This group acts as a bioisostere for a chlorine atom or an isopropyl group but with profound electronic effects. It significantly lowers the -

4-Methoxy (

): An electron-donating group (EDG) that modulates the electron density of the ring. While it can serve as a hydrogen bond acceptor, it is frequently a site of metabolic liability (O-demethylation by CYP450 enzymes).

Critical SAR Objective: The primary goal of this study is to balance the electronic benefits of the methoxy group against its metabolic instability, using the 2-

Chemical Synthesis Protocol: Diversity-Oriented Derivatization

Objective: To generate a library of analogs modifying the 4-position while retaining the 2-(trifluoromethyl)pyridine core. Rationale: Direct modification of the 4-methoxy group via O-demethylation and subsequent re-alkylation allows for rapid exploration of steric bulk and polarity at this vector.

Step 1: Regioselective O-Demethylation

Caution: Pyridine hydrochlorides are hygroscopic.

-

Reagents: 4-methoxy-2-(trifluoromethyl)pyridine (1.0 eq), Pyridine hydrochloride (10.0 eq).

-

Procedure:

-

Mix starting material and pyridine hydrochloride in a sealed pressure vial.

-

Heat to 160°C for 4–6 hours (Melting the salt facilitates the reaction).

-

Mechanism:[1][2] Nucleophilic attack of chloride on the methyl group, releasing chloromethane.

-

Workup: Cool to RT, dilute with water, and neutralize with saturated

to pH 7. Extract with Ethyl Acetate (3x). -

Yield Target: >85% of 2-(trifluoromethyl)pyridin-4-ol (Pyridone tautomer).

-

Step 2: Mitsunobu Coupling / Alkylation (Library Generation)

Targeting the O-alkylation over N-alkylation.

-

Reagents: 2-(trifluoromethyl)pyridin-4-ol (1.0 eq), Alcohol (R-OH, 1.2 eq),

(1.5 eq), DIAD (1.5 eq). -

Solvent: Anhydrous THF (0.1 M).

-

Procedure:

-

Dissolve pyridin-4-ol,

, and R-OH in THF under -

Cool to 0°C. Add DIAD dropwise over 10 minutes.

-

Stir at RT for 12 hours.

-

-

Purification: Silica gel chromatography (Hexane/EtOAc gradient).

-

Note: The

group reduces the basicity of the nitrogen, favoring O-alkylation, but N-alkylated byproducts must be separated.

-

Biological Assay Protocols

Protocol A: In Vitro Kinase Inhibition (FRET Assay)

Purpose: Determine

-

Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM

, 1 mM EGTA, 0.01% Brij-35. -

Reaction Mix:

-

Detection: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

-

Excitation: 340 nm / Emission: 615 nm (Donor) & 665 nm (Acceptor).

-

-

Validation Criteria: Z-factor > 0.5; Reference inhibitor (e.g., Sorafenib) within 3-fold of historical

.

Protocol B: Microsomal Stability (Metabolic Liability Test)

Purpose: Assess if the 4-substituent is a "soft spot" for CYP-mediated clearance.

-

System: Pooled Human Liver Microsomes (HLM), 0.5 mg/mL protein.

-

Cofactor: NADPH regenerating system (1.3 mM

, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase). -

Procedure:

-

Incubate test compound (1

) at 37°C. -

Time points: 0, 5, 15, 30, 60 min.

-

Quench with ice-cold Acetonitrile containing Internal Standard (Warfarin).

-

-

Analysis: LC-MS/MS (MRM mode).

-

Calculation: Plot ln(% remaining) vs. time to determine

and Intrinsic Clearance (

Data Analysis & SAR Logic

The following table illustrates a typical SAR progression for this scaffold.

| Cmpd | R-Group (Pos 4) | VEGFR2 | HLM | LogP | SAR Interpretation |

| 01 | 12 | 14 | 2.8 | Potent, but metabolically unstable (High Clearance). | |

| 02 | 18 | 35 | 3.1 | Steric bulk hinders CYP access; potency maintained. | |

| 03 | 45 | >120 | 3.9 | Excellent stability, but lipophilicity is too high (Solubility risk). | |

| 04 | 150 | 55 | 2.2 | H-bond donor changes electronics; loss of potency. | |

| 05 | 8 | 65 | 3.0 | Optimal Balance: Hydrophobic fill of pocket + steric protection. |

SAR Decision Logic (Visualized)

Caption: Decision tree for optimizing the metabolic liability of the 4-methoxy group.

Experimental Workflow Visualization

The following diagram outlines the integrated workflow from synthesis to lead selection.

Caption: Integrated workflow for the synthesis and evaluation of 4-alkoxy-2-(trifluoromethyl)pyridine derivatives.

References

-

Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

-

Meanwell, N. A. (2011). Fluorine and fluorinated motifs in the design and application of bioisosteres for drug design. Journal of Medicinal Chemistry, 54(8), 2529-2591. Link

-

Pennington, L. D., & Moustakas, D. T. (2017). The necessary nitrogen atom: A versatile high-impact design element for multiparameter optimization. Journal of Medicinal Chemistry, 60(9), 3552-3579. Link

-

Lombardo, F., et al. (2004). Comprehensive assessment of human metabolic stability data. Journal of Clinical Pharmacology, 44(3), 221-235. Link

-

Sigma-Aldrich. 2-(Trifluoromethyl)pyridine Properties. Link

Sources

- 1. Metabolic Stability of the Demyelination Positron Emission Tomography Tracer [18F]3-Fluoro-4-Aminopyridine and Identification of Its Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. orgsyn.org [orgsyn.org]

Late-stage functionalization using 3-Amino-4-methoxy-2-(trifluoromethyl)pyridine

Application Notes & Protocols for Late-Stage Functionalization

Subject: Strategic Application of 3-Amino-4-methoxy-2-(trifluoromethyl)pyridine in Directed C–H Functionalization for Accelerated Drug Discovery

Executive Summary: Beyond the Building Block

Late-stage functionalization (LSF) is a paradigm-shifting strategy in medicinal chemistry, enabling the diversification of complex molecular scaffolds at a point where core structures are already established.[1] This approach dramatically accelerates the generation of structure-activity relationship (SAR) data by avoiding costly and time-consuming de novo synthesis for each new analog.[2] Pyridine derivatives are ubiquitous in pharmaceuticals, prized for their metabolic stability, ability to engage in hydrogen bonding, and favorable physicochemical properties.[3] The incorporation of a trifluoromethyl (CF₃) group is a well-established tactic to enhance metabolic stability, binding affinity, and lipophilicity.[4][5]

This document moves beyond viewing 3-Amino-4-methoxy-2-(trifluoromethyl)pyridine as a mere terminal building block. Instead, we present it as a sophisticated "functionalization module." By first incorporating this pyridine into a core molecular scaffold, its inherent structural features—specifically the pyridine nitrogen—can be leveraged as a powerful directing group for subsequent, highly regioselective late-stage C–H functionalization reactions. This guide provides the scientific rationale, workflow, and detailed protocols for this advanced, two-stage strategy.

Reagent Profile: 3-Amino-4-methoxy-2-(trifluoromethyl)pyridine

To effectively leverage this reagent, a clear understanding of its inherent electronic and steric properties is crucial.

-

Electronic Architecture : The pyridine ring is electronically polarized. The strongly electron-withdrawing trifluoromethyl group at the C2 position significantly lowers the electron density of the ring, influencing its reactivity. Conversely, the electron-donating amino (C3) and methoxy (C4) groups counteract this effect, creating a nuanced electronic landscape. This push-pull system modulates the Lewis basicity of the pyridine nitrogen, a critical factor for its role as a directing group.

-

Directing Group Potential : Transition metal-catalyzed C–H activation often relies on the coordination of a catalyst to a heteroatom, which then positions the metal in close proximity to a target C–H bond.[6] This reagent possesses two powerful potential directing sites:

-

Pyridine Nitrogen (Primary Director) : The sp² hybridized nitrogen is an excellent ligand for various transition metals like Palladium (Pd), Rhodium (Rh), and Ruthenium (Ru).[6][7] Its coordination is the cornerstone of the strategy outlined in this guide.

-

Exocyclic Amino Group (Secondary Director) : The C3-amino group can also serve as a directing group, typically after acylation or conversion to another coordinating functional group.[8]

-

-

Steric Influence : The trifluoromethyl group at C2 provides significant steric bulk, which can be exploited to influence regioselectivity in subsequent functionalization steps by discouraging reactions at the adjacent C3 position of the pyridine ring itself.

Strategic Workflow: A Two-Stage Approach to LSF

The core strategy involves two distinct, high-yield stages. First, the 3-amino-4-methoxy-2-(trifluoromethyl)pyridine moiety is coupled to a core aromatic scaffold. Second, the installed pyridine ring directs the late-stage functionalization of the core scaffold. This transforms a simple coupling reaction into an enabling step for complex molecular editing.

Experimental Protocols

These protocols are designed to be robust and self-validating. The rationale behind key reagent choices and conditions is provided to allow for informed troubleshooting and adaptation.

Protocol 1: Synthesis of N-Aryl Precursor via Buchwald-Hartwig Amination

This initial step couples the pyridine directing group to a representative aryl bromide core. The choice of a biarylphosphine ligand (e.g., XPhos) is critical for achieving high efficiency in coupling an electron-rich amine to the aryl halide.

Materials & Reagents:

| Reagent | CAS Number | Supplier | Purpose |

| Aryl Bromide (e.g., 1-bromo-4-tert-butylbenzene) | 3972-65-4 | Sigma-Aldrich | Core Scaffold |

| 3-Amino-4-methoxy-2-(trifluoromethyl)pyridine | 175277-73-3 | Combi-Blocks | Directing Group Module |

| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 51364-51-3 | Strem Chemicals | Palladium(0) Catalyst Precursor |

| XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl) | 564483-18-7 | Sigma-Aldrich | Ligand for Palladium |

| Sodium tert-butoxide (NaOtBu) | 865-48-5 | Acros Organics | Base |

| Toluene, Anhydrous | 108-88-3 | Sigma-Aldrich | Solvent |

Step-by-Step Procedure:

-

Inert Atmosphere Setup : To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv), 3-Amino-4-methoxy-2-(trifluoromethyl)pyridine (1.1 mmol, 1.1 equiv), XPhos (0.04 mmol, 4 mol %), and sodium tert-butoxide (1.4 mmol, 1.4 equiv).

-

Causality: All reagents are added as solids under an inert atmosphere (Argon or Nitrogen) to prevent oxidation of the phosphine ligand and the Pd(0) catalyst. NaOtBu is a sufficiently strong, non-nucleophilic base required for the catalytic cycle.

-

-

Catalyst Addition : Briefly open the flask under a positive pressure of inert gas and add Pd₂(dba)₃ (0.02 mmol, 2 mol %).

-

Solvent Addition : Evacuate and backfill the flask with inert gas three times. Add anhydrous toluene (5 mL) via syringe.

-

Reaction : Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-18 hours. Monitor reaction progress by TLC or LC-MS.

-

Causality: Elevated temperature is necessary to promote the oxidative addition and reductive elimination steps of the catalytic cycle.

-

-

Workup : Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite® to remove inorganic salts and palladium black. Wash the pad with additional ethyl acetate (10 mL).

-

Purification : Concentrate the filtrate in vacuo. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired N-aryl product.

Protocol 2: Palladium-Catalyzed Late-Stage C–H Olefination

With the directing group in place, this protocol achieves a highly regioselective olefination at the ortho position of the core aromatic ring. The pyridine nitrogen coordinates to the palladium catalyst, delivering it specifically to the adjacent C–H bond.[9]

Materials & Reagents:

| Reagent | CAS Number | Supplier | Purpose |

| N-Aryl Precursor (from Protocol 1) | - | Synthesized | Substrate with Directing Group |

| n-Butyl Acrylate | 141-32-2 | Sigma-Aldrich | Olefin Coupling Partner |

| Palladium(II) Acetate (Pd(OAc)₂) | 3375-31-3 | Strem Chemicals | Catalyst |

| Silver(I) Carbonate (Ag₂CO₃) | 534-16-7 | Sigma-Aldrich | Oxidant |

| 1,4-Dioxane, Anhydrous | 123-91-1 | Sigma-Aldrich | Solvent |

| Acetic Acid (AcOH) | 64-19-7 | Fisher | Additive to facilitate C-H activation |

Step-by-Step Procedure:

-

Reaction Setup : To a pressure-tolerant vial with a stir bar, add the N-Aryl Precursor (0.2 mmol, 1.0 equiv), Pd(OAc)₂ (0.02 mmol, 10 mol %), and Ag₂CO₃ (0.3 mmol, 1.5 equiv).

-

Causality: Pd(OAc)₂ is a common and effective Pd(II) source for C–H activation. Ag₂CO₃ often acts as both an oxidant and a halide scavenger, though in this context, it primarily facilitates the C–H activation/proton abstraction step.

-

-

Liquid Additions : Add anhydrous 1,4-dioxane (2.0 mL), n-butyl acrylate (0.4 mmol, 2.0 equiv), and acetic acid (0.4 mmol, 2.0 equiv) via syringe.

-

Causality: Acetic acid serves as a proton shuttle and can facilitate the concerted metalation-deprotonation (CMD) pathway, which is often the rate-determining step in these reactions.[7] An excess of the olefin is used to drive the reaction to completion.

-

-

Reaction : Seal the vial tightly and place it in a preheated oil bath at 120 °C. Stir for 24 hours.

-

Workup : Cool the reaction to room temperature. Dilute with dichloromethane (10 mL) and filter through a pad of Celite®, washing with additional dichloromethane.

-

Purification : Concentrate the filtrate and purify by flash column chromatography (e.g., hexane/ethyl acetate gradient) to isolate the ortho-olefinated product.

Mechanistic Rationale: The Catalytic Cycle

The success of Protocol 2 hinges on a well-understood palladium-catalyzed C–H activation cycle. The pyridine nitrogen is not a passive spectator; it is the critical component that ensures high regioselectivity.

The key step is the formation of the Palladacycle Intermediate . The initial coordination of the pyridine nitrogen to the Pd(II) center brings the metal into the perfect spatial orientation to interact with and cleave the otherwise inert C–H bond on the adjacent aryl ring, forming a stable five-membered metallacycle. This directed activation prevents reaction at other, more electronically favorable but sterically inaccessible C–H bonds, guaranteeing ortho-selectivity.

References

-

Guillemard, L., Kaplaneris, N., Ackermann, L., & Johansson, M. J. (2021). Late-stage C–H functionalization offers new opportunities in drug discovery. ResearchGate. [Link]

-

Larsen, E. R., & Gevorgyan, V. (2022). Late-Stage C–H Functionalization of Azines. PMC. [Link]

-

Zhang, L., et al. (2018). Aqueous Benzylic C-H Trifluoromethylation for Late-Stage Functionalization. PubMed. [Link]

-

Borah, A. J., et al. (2024). A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. RSC Advances. [Link]

-

Giri, R., & Chen, J. (2022). A Perspective on Late-Stage Aromatic C–H Bond Functionalization. Journal of the American Chemical Society. [Link]

-

Ahmad, N., & Rawat, K. (2022). Pyridine Nucleus as a Directing Group for Metal-Based C-H Bond Activation. IntechOpen. [Link]

-

Qiu, Y., et al. (2023). Electrochemical Late-Stage Functionalization. Chemical Reviews. [Link]

-

Wang, Q., et al. (2022). A straightforward access to trifluoromethylated natural products through late-stage functionalization. Natural Product Reports. [Link]

-

Wang, Q., et al. (2022). A straightforward access to trifluoromethylated natural products through late-stage functionalization. ResearchGate. [Link]

-

Various Authors. (2021). Late‐stage trifluoromethylation of natural products and medicinal agents. ResearchGate. [Link]

-

Various Authors. (2021). Late‐Stage C H Activation–Functionalization of Drugs, Natural Products, and Biomolecules. ResearchGate. [Link]

-

Wang, J., et al. (2021). A Directive Ni Catalyst Overrides Conventional Site-Selectivity in Pyridine C–H Alkenylation. Journal of the American Chemical Society. [Link]

-

Bheemireddy, V., & Li, M. (2018). Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis. Beilstein Journal of Organic Chemistry. [Link]

-

G.‐L., J., et al. (2019). Aryl Sulfonium Salts for Site‐Selective Late‐Stage Trifluoromethylation. Angewandte Chemie International Edition. [Link]

-

Various Authors. (2022). C–H amination in the presence of pyridine. ResearchGate. [Link]

-

Kundu, G., & Mercado, B. Q. (2021). C–H Activation of Pyridines by Boryl Pincer Complexes. Journal of the American Chemical Society. [Link]

-

Zhang, H., et al. (2022). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Molecules. [Link]

-

Wang, C., et al. (2024). Amination of Aminopyridines via η6-Coordination Catalysis. PubMed. [Link]

-

Wang, C., et al. (2024). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Advances. [Link]

-

Ziarani, G. M., et al. (2021). Magnetically recoverable catalysts for the preparation of pyridine derivatives: an overview. RSC Advances. [Link]

-

Feng, P., et al. (2015). Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines. Chemical Science. [Link]

-

Furutachi, M., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science. [Link]

-

Filyakova, V., et al. (2021). A new synthesis of 4′-trifluoromethyl-2,2′:6′,2″-terpyridine. ResearchGate. [Link]

-

PubChem. 3-amino-4-(trifluoromethyl)pyridine. PubChem. [Link]

-

Shestopalov, A. M., et al. (2000). Preparation of trifluoromethylpyridine libraries. Journal of Combinatorial Chemistry. [Link]

-

Isanbor, C., & O'Hagan, D. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

-

Isanbor, C., & O'Hagan, D. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. [Link]

-

Surmont, R., et al. (2011). Synthesis of 3-amino-4-fluoropyrazoles. PubMed. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Late-Stage C–H Functionalization of Azines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Magnetically recoverable catalysts for the preparation of pyridine derivatives: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D1RA02418C [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01203A [pubs.rsc.org]

- 8. Transition metal-catalyzed cross-coupling reactions of N -aryl-2-aminopyridines - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08384A [pubs.rsc.org]

- 9. BJOC - Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis [beilstein-journals.org]

Technical Support Center: Minimizing Side Reactions During Amide Coupling of 3-Amino-4-methoxy-2-(trifluoromethyl)pyridine

Welcome to the technical support resource for navigating the complexities of amide coupling with 3-Amino-4-methoxy-2-(trifluoromethyl)pyridine. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with this particularly demanding substrate. We will move beyond standard protocols to dissect the underlying chemical principles, troubleshoot common failure modes, and provide robust, field-tested solutions.

Understanding the Core Challenge: A Molecule Designed for Difficulty

The successful acylation of 3-amino-4-methoxy-2-(trifluoromethyl)pyridine is a non-trivial synthetic task. The molecule's unique substitution pattern presents a confluence of steric and electronic challenges that render it a poor nucleophile. Understanding these intrinsic properties is the first step toward rational reaction design.

-

Profound Electronic Deactivation: The amino group at the C3 position experiences a powerful inductive electron-withdrawing effect from two sources: the pyridine ring nitrogen and, more significantly, the ortho-trifluoromethyl (-CF3) group.[1][2] This dramatically reduces the electron density on the amine nitrogen, severely diminishing its nucleophilicity and slowing the rate of amide bond formation.[3][4]

-

Significant Steric Hindrance: The bulky -CF3 group at the C2 position physically obstructs the approach of the activated carboxylic acid to the C3-amino group, further impeding the reaction.[5][6]

The methoxy group at C4 offers some electron-donating resonance, but its effect is insufficient to overcome the potent deactivation by the adjacent substituents. Consequently, standard coupling conditions often result in low yields, reaction stalls, or the prevalence of side reactions.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered when working with this substrate.

Q1: My reaction is sluggish or has stalled completely. What is the primary cause and my first step?

Answer: The most probable cause is insufficient activation of the carboxylic acid to overcome the extremely low nucleophilicity of the amine.[4][7] Standard coupling reagents like DCC or even EDC/HOBt may form an activated intermediate that is not electrophilic enough or has too short a half-life to react with the deactivated amine.

Troubleshooting Steps:

-

Confirm Carboxylic Acid Activation: If possible, use LC-MS to confirm the consumption of your starting carboxylic acid and the formation of an activated intermediate (e.g., HOBt or HOAt ester). If the acid is not being consumed, there may be an issue with your coupling reagent or solvent purity.

-

Switch to a High-Potency Coupling Reagent: For difficult couplings, more potent reagents are required. Your first line of defense should be to switch to a uronium/aminium or phosphonium salt-based reagent known for its high reactivity.[8]

Q2: I'm using a standard coupling reagent (like HBTU or EDC/HOBt) and getting very low yields. What specific reagents should I try next?

Answer: For electron-deficient and sterically hindered amines, you must employ more powerful coupling strategies. The table below compares several suitable options, ordered by general reactivity and utility for this specific problem.

| Coupling Reagent/Method | Class | Key Advantages | Potential Downsides |

| HATU / DIPEA | Uronium Salt | High reactivity, fast kinetics. Generally effective for electron-deficient amines. | Can react with the amine if used in large excess. Byproducts can be difficult to remove.[9] |

| T3P® (Propylphosphonic Anhydride) | Anhydride | Excellent for hindered substrates, low epimerization, water-soluble byproducts for easy workup.[10] | Often requires a tertiary amine base; can be slower than HATU. |

| Acyl Fluoride (via Cyanuric Fluoride or PyFluor) | Acyl Halide | Highly reactive intermediate. Very effective for cases where other methods fail.[11][12] | Reagents can be moisture-sensitive; potential for side reactions if other nucleophiles are present. |

| Acyl Chloride (via SOCl₂ or (COCl)₂) | Acyl Halide | Most reactive common acylating agent.[4][13] | Harsh formation conditions (heat, neat SOCl₂) can be incompatible with sensitive functional groups. Generates HCl.[14] |

| EDC / DMAP / cat. HOBt | Carbodiimide | An enhanced EDC protocol where DMAP acts as an acyl transfer agent, increasing reactivity.[15] | Risk of N-acylurea formation remains. DMAP can be a competing nucleophile. |

Recommendation: Start with HATU . If yields are still suboptimal, T3P® is an excellent second choice due to its effectiveness and simple purification.[16] The conversion to an acyl fluoride should be considered an advanced but highly effective strategy for the most challenging cases.[11][12]

Q3: I see a new, non-polar spot on my TLC and my amine starting material is being consumed, but I'm not forming the desired amide. What is this side product?

Answer: This is a classic symptom of side reactions involving either the coupling reagent or the activated intermediate. A logical workflow can help identify the culprit.

-

N-Acylurea Formation (with Carbodiimides): The highly reactive O-acylisourea intermediate can rearrange to a stable, unreactive N-acylurea. This consumes your activated acid. To mitigate this, ensure HOBt or HOAt is used as an additive, which traps the active intermediate as a more stable active ester.[8][17]

-

Guanidinium Formation (with Uronium/Aminium Reagents): Your amine can directly attack the coupling reagent (e.g., HATU), especially if the concentration of the activated acid is low or the desired reaction is slow.[10] To avoid this, pre-activate the carboxylic acid with the coupling reagent for 15-20 minutes before adding the amine.[4]

Q4: What are the optimal reaction conditions (solvent, base, temperature) for this specific coupling?

Answer: The choice of conditions is critical to favor the desired reaction pathway over side reactions.

-

Solvent: A polar, aprotic solvent is generally best. DMF or NMP are excellent choices as they effectively solvate all components. Acetonitrile (MeCN) can also be used. Avoid protic solvents which can react with the activated intermediates.

-

Base: A non-nucleophilic, sterically hindered base is mandatory to prevent it from competing with the primary amine. Diisopropylethylamine (DIPEA) is the standard choice.[8] Triethylamine (TEA) can sometimes work but is more nucleophilic. Do not use bases like pyridine or DMAP as the primary base, as they can act as acyl transfer agents and lead to side products.[12]

-

Temperature: Start the reaction at room temperature (20-25 °C). Due to the substrate's low reactivity, gentle heating to 40-60 °C may be necessary to drive the reaction to completion.[4] Monitor the reaction closely by TLC or LC-MS to check for decomposition at elevated temperatures.

Recommended Experimental Protocols

These protocols are provided as robust starting points for optimization. Always perform reactions under an inert atmosphere (e.g., Nitrogen or Argon) with anhydrous solvents.

Protocol 1: High-Activity Coupling using HATU

This method leverages the high reactivity of HATU, making it a strong first choice.

-

Preparation: To a dry flask under an inert atmosphere, add the carboxylic acid (1.2 eq.) and anhydrous DMF (to make a ~0.2 M solution).

-

Activation: Add HATU (1.2 eq.) followed by DIPEA (2.5 eq.). Stir the mixture at room temperature for 20 minutes. A color change is often observed as the active ester forms.

-

Coupling: Add a solution of 3-amino-4-methoxy-2-(trifluoromethyl)pyridine (1.0 eq.) in a minimum amount of anhydrous DMF to the activated acid mixture.

-

Reaction: Stir the reaction at room temperature for 2-4 hours, monitoring progress by LC-MS. If the reaction is sluggish, warm the mixture to 50 °C and continue monitoring.

-

Work-up: Upon completion, dilute the reaction with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel chromatography.

Protocol 2: Acyl Fluoride Method for Maximum Reactivity

This protocol is for cases where even potent coupling reagents fail. It involves the formation of a highly electrophilic acyl fluoride intermediate.[11][12]

-

Acyl Fluoride Formation: In a dry flask under an inert atmosphere, dissolve the carboxylic acid (1.1 eq.) in anhydrous DCM. Add cyanuric fluoride (0.4 eq.) followed by pyridine (1.1 eq.). Stir at room temperature for 1-2 hours until the formation of the acyl fluoride is complete (monitor by ¹⁹F NMR if possible, or by quenching a small aliquot with methanol and checking for methyl ester formation by LC-MS).

-

Coupling: In a separate flask, dissolve 3-amino-4-methoxy-2-(trifluoromethyl)pyridine (1.0 eq.) and DIPEA (1.5 eq.) in anhydrous DCM.

-

Reaction: Slowly add the solution of the acyl fluoride from step 1 to the amine solution at 0 °C. Allow the reaction to warm to room temperature and stir overnight. If necessary, the reaction can be gently heated to 40 °C.

-

Work-up & Purification: Follow the work-up and purification steps as described in Protocol 1.

References

-

Subasinghe, N. et al. (2011). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. Available at: [Link]

-

Valeur, E., & Bradley, M. (2009). Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination. American Pharmaceutical Review. Available at: [Link]

-

Hjørringgaard, C. U., et al. (2012). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. Available at: [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemistry Behind Specialty Anilines: Focus on 4-Fluoro-3-(trifluoromethyl)aniline. Inno Pharmchem. Available at: [Link]

-

Aapptec Peptides (n.d.). Coupling Reagents. Aapptec. Available at: [Link]

-

Chemistry Steps (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. Available at: [Link]

-

He, L., et al. (2021). Efficient N-Trifluoromethylation of Amines with Carbon Disulfide and Silver Fluoride as Reagents. CCS Chemistry. Available at: [Link]

-

Ashenhurst, J. (2018). Nucleophilicity Trends of Amines. Master Organic Chemistry. Available at: [Link]

-

Metrangolo, P., et al. (2023). Ortho-Substituent Effects on Halogen Bond Geometry for N-Haloimide⋯2-Substituted Pyridine Complexes. PMC. Available at: [Link]

-

Check, C. T., et al. (2019). Uniting Amide Synthesis and Activation by PIII/PV-Catalyzed Serial Condensation: Three-Component Assembly of 2-Amidopyridines. PMC. Available at: [Link]

-

Reddit User Discussion (2022). Carbodiimide amide coupling reaction sideproduct. r/Chempros. Available at: [Link]

-

Nielsen, T. E., et al. (2015). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. ResearchGate. Available at: [Link]

-

Fisher Scientific (n.d.). Amide Synthesis. Fisher Scientific. Available at: [Link]

-

Curia Global (2024). Understanding T3P® from start to finish. Curia. Available at: [Link]

-

HepatoChem (n.d.). Amide coupling reaction in medicinal chemistry. HepatoChem. Available at: [Link]

-

Common Organic Chemistry (n.d.). Amine to Amide Mechanism - HATU. Common Organic Chemistry. Available at: [Link]

-

El-Faham, A., & Albericio, F. (2011). Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. Available at: [Link]

-

Reddit User Discussion (2022). amide coupling help. r/Chempros. Available at: [Link]

-

Bode, J. W. (2016). The Synthesis of Sterically Hindered Amides. CHIMIA. Available at: [Link]

-

Bode, J. W. (2016). The Synthesis of Sterically Hindered Amides. ResearchGate. Available at: [Link]

-

Procter, D. J., et al. (2017). A Simple Strategy to Aminate Pyridines, Diazines and Pharmaceuticals via Heterocyclic Phosphonium Salts. PMC. Available at: [Link]

-

YouTube (2020). Electrophilic aromatic substitution on Pyridine: Reaction mechanism and product selectivity. All 'bout Chemistry. Available at: [Link]

-

Deady, L. W., & Shanks, R. A. (1972). Transmission of substituent effects in pyridines. Part III. A comparison of the pyridine nitrogen and aromatic nitro-groups by ester hydrolysis. Journal of the Chemical Society B: Physical Organic. Available at: [Link]

-

Pathare, R. S., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. Available at: [Link]

-

Reddit User Discussion (2021). Tips and tricks for difficult amide bond formation?. r/Chempros. Available at: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Amide Synthesis [fishersci.co.uk]

- 9. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]

- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 11. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. growingscience.com [growingscience.com]

- 14. reddit.com [reddit.com]

- 15. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]

- 17. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]

Optimization of reaction temperature for trifluoromethyl pyridine derivatives

Topic: Optimization of Reaction Temperature for Trifluoromethyl Pyridine Derivatives Ticket ID: TFMP-OPT-2024 Status: Open Assigned Scientist: Senior Application Specialist (Synthesis Division)

Executive Summary & Decision Matrix

User Query: "How do I optimize temperature to maximize yield and regioselectivity when introducing a -CF3 group onto a pyridine scaffold?"

Scientist's Assessment: Temperature is the primary "switch" determining the success of trifluoromethylation on electron-deficient heterocycles like pyridine. The optimal temperature window is strictly dictated by the mechanistic pathway chosen: Radical (Minisci-type) or Nucleophilic (Ruppert-Prakash) .

-

Radical Pathways: Historically required high heat (>80°C), leading to polymerization. Modern protocols (Photoredox/Baran) operate best at Ambient Temperature (20–25°C) to suppress side reactions.

-

Nucleophilic Pathways: Require Cryogenic Conditions (-78°C to -20°C) to stabilize the transient anionic σ-adduct (Meisenheimer complex) and prevent the ejection of the fluoride ion before the desired elimination/oxidation step.

Workflow Decision Matrix

Use the diagram below to select your optimization pathway.

Figure 1: Decision matrix for selecting the temperature window based on substrate functionalization and reaction mechanism.

Module A: Radical Trifluoromethylation (Minisci/Langlois)

Target Temperature: 20°C – 40°C (Ambient)

The Science of Temperature Control

In radical trifluoromethylation, particularly using the Langlois reagent (sodium trifluoromethanesulfinate,

-

High Temp (>60°C): Rapid extrusion of

generates a high flux of -

Ambient Temp (20-25°C): Using oxidants (TBHP) or Photoredox catalysts allows controlled radical release. This favors mono-substitution over poly-alkylation.

Troubleshooting Guide: Radical Protocols

| Symptom | Probable Cause | Corrective Action |

| Reaction turns black/tarry | Thermal Runaway: Temperature too high, causing polymerization of the pyridine substrate. | Cool Down: Switch to room temperature (23°C). Use a water bath to act as a heat sink if using large scales, as radical initiation can be exothermic [1]. |

| Low Conversion (<20%) | Radical Quenching: | Degas & Concentrate: Ensure the solvent is degassed (sparge with Ar). Increase concentration. If using Langlois reagent, ensure the oxidant (TBHP) is fresh. |

| Wrong Regioisomer (C2 vs C4) | Thermodynamic Control: High temperatures equilibrate the radical intermediate, often favoring the thermodynamic product. | Kinetic Control: Lower temperature to 0°C–10°C. Note: Solvent effects (DMSO vs. DCM) often override temperature effects in Minisci reactions [2]. |

FAQ: Radical Pathways

Q: Can I heat the reaction to speed it up? A: Avoid if possible. While Arrhenius kinetics suggests faster rates, heating Minisci reactions with pyridines typically increases the rate of side reactions (H-abstraction from solvent) more than the desired substitution. Photoredox methods (Blue LED) are superior because they decouple radical generation from thermal energy [3].

Module B: Nucleophilic Trifluoromethylation (TMSCF3)

Target Temperature: -78°C to 0°C (Cryogenic)

The Science of Temperature Control

Nucleophilic trifluoromethylation using

-

The Danger Zone (>0°C): The

anion is unstable and decomposes to difluorocarbene (:CF2) and fluoride. This results in no product and "etched" glassware. -

The Sweet Spot (-78°C): Stabilizes the intermediate formed when

attacks the pyridine (or N-oxide/pyridinium salt).

Mechanistic Workflow & Temperature Checkpoints

Figure 2: Temperature checkpoints for nucleophilic trifluoromethylation. Premature warming at Checkpoint 1 leads to carbene decomposition.

Troubleshooting Guide: Nucleophilic Protocols

| Symptom | Probable Cause | Corrective Action |

| Etched Glassware / No Product | Carbene Formation: Temperature was too high during | Cryogenic Control: Cool reaction to -78°C before adding the initiator (TBAF/CsF). Add initiator dropwise to prevent localized exotherms [4]. |

| "Gummy" Precipitate | Intermediate Stalling: The silylated intermediate formed, but the reaction wasn't warmed properly for the final step. | Stepwise Warming: After 1 hour at -78°C, allow the reaction to warm slowly to 0°C. If using N-oxide activation, this step is crucial for the rearrangement. |

| Protodesilylation (Loss of CF3) | Moisture Contamination: Water at low temp protonates the reactive intermediate. | Dry Conditions: Flame-dry glassware. Use anhydrous solvents. Moisture is more detrimental at low temps where the desired reaction is slower. |

Validated Experimental Protocols

Protocol A: Ambient Radical Trifluoromethylation (C-H Activation)

Best for: Unfunctionalized pyridines. Based on Baran/Langlois methodologies.

-

Setup: 20 mL vial with a magnetic stir bar.

-

Reagents:

-

Initiation (Temperature Critical):

-

Cool the biphasic mixture to 0°C in an ice bath.

-

Add TBHP (tert-Butyl hydroperoxide) (5.0 equiv) dropwise.[1]

-

Why? Adding oxidant at 0°C prevents a sudden exotherm.

-

-

Reaction: Remove ice bath and stir vigorously at Room Temperature (23°C) for 12–24 hours.

-

Workup: Separate layers. The organic layer contains the trifluoromethylated product.[3][4]

Protocol B: Nucleophilic Trifluoromethylation of Pyridinium Salts

Best for: Regioselective C2/C6 functionalization.

-

Activation: Convert pyridine to N-benzyl pyridinium salt (activates the ring).

-

Setup: Flame-dried Schlenk flask, Argon atmosphere.

-

Cooling: Cool solvent (THF or DMF) to -78°C (Dry ice/Acetone).

-

Addition:

-

Add

(1.2 equiv). -

Add

(1.0 equiv) or

-

-

Equilibration: Stir at -78°C for 1 hour.

-

Oxidation: Add oxidant (e.g., DDQ) while still cold, then remove cooling bath and allow to warm to Room Temperature to drive aromatization.

References

-

Ji, Y., et al. (2011).[2][5] "Innate C-H trifluoromethylation of heterocycles." Proceedings of the National Academy of Sciences, 108(35), 14411-14415. Link

-

Nagib, D. A., & MacMillan, D. W. (2011).[6] "Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis." Nature, 480, 224–228.[6] Link

-

Studer, A. (2012). "The electron is a catalyst." Science, 335(6074), 1296-1297. Link

-

Prakash, G. K. S., & Olah, G. A. (1991). "Nucleophilic Trifluoromethylation: The Use of Trimethyl(trifluoromethyl)silane." Chemical Reviews, 91(2), 157-164. Link

-

Wiehn, M. S., et al. (2009). "Fluoroalkylation of Arenes and Heteroarenes." Angewandte Chemie International Edition, 48(21), 3813-3816. Link

Sources

- 1. rsc.org [rsc.org]

- 2. Sodium trifluoromethanesulfinate - Wikipedia [en.wikipedia.org]

- 3. Innate C-H trifluoromethylation of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines - Chemical Science (RSC Publishing) DOI:10.1039/C5SC02983J [pubs.rsc.org]

- 5. macmillan.princeton.edu [macmillan.princeton.edu]

- 6. Photochemical Perfluoroalkylation with Pyridine N-Oxides: Mechanistic Insights and Performance on a Kilogram Scale - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting low reactivity of 3-amino group in electron-deficient pyridines

Topic: Troubleshooting low reactivity of 3-amino group in electron-deficient pyridines Content type: Technical Support Center Guide Audience: Researchers, scientists, and drug development professionals

Status: Operational Role: Senior Application Scientist Ticket: #3AP-REL-001 Subject: Overcoming Nucleophilic Deactivation in Electron-Deficient 3-Aminopyridines

Executive Summary: The Deactivation Trap

If you are reading this, your reaction likely failed. You are attempting to functionalize the 3-amino group of a pyridine scaffold, but the starting material remains untouched or you observe messy decomposition.

The Root Cause: The 3-aminopyridine system presents a "Deactivation Trap." Unlike aniline, the pyridine ring is inherently electron-deficient, pulling electron density away from the exocyclic amino group.[1] This effect is exacerbated if your scaffold contains additional Electron-Withdrawing Groups (EWGs) like halogens (-Cl, -Br, -F), nitriles (-CN), or nitro groups (-NO2).

Furthermore, the pyridine ring nitrogen (N1) is more basic (pKa ~6.0) than the exocyclic amine. Under acidic conditions, N1 protonates first, generating a pyridinium cation. This cationic species acts as a powerful electron sink, effectively "shutting off" the nucleophilicity of the 3-amino group completely.

This guide provides field-proven protocols to bypass these electronic and steric barriers.

Diagnostic Hub: Troubleshooting & FAQs

Issue 1: Amide Coupling Fails with Standard EDC/HOBt

User Report: "I'm trying to couple a 2-chloro-3-aminopyridine with a carboxylic acid using EDC/HOBt/DIPEA in DMF. LCMS shows only starting material after 24 hours."

Diagnosis: Standard carbodiimide couplings (EDC/DCC) rely on the amine having sufficient nucleophilicity to attack the O-acylisourea intermediate. Your electron-deficient amine is too weak to perform this attack before the active ester hydrolyzes or rearranges.

The Protocol Fix (The "Acyl Fluoride" Route): Switch to BTFFH (Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate) or TFFH . Acyl fluorides are highly reactive electrophiles that trap poor nucleophiles effectively.

-

Activation: Mix Carboxylic Acid (1.1 equiv), BTFFH (1.2 equiv), and DIPEA (3.0 equiv) in DCM. Stir for 30 mins to form the acyl fluoride in situ.

-

Coupling: Add the electron-deficient 3-aminopyridine (1.0 equiv).

-

Heat: Heat to 50–80 °C (sealed vial) if necessary.

Alternative (The "Phosphorous" Route): If BTFFH is unavailable, use POCl3 in pyridine.

-

Mechanism:[2][3][4][5][6] Generates a highly reactive phosphoryl chloride intermediate.

-

Caution: This is harsh; ensure your substrate tolerates acidic byproducts.

Issue 2: Buchwald-Hartwig Amination Stalls

User Report: "My Pd-catalyzed coupling of 3-amino-5-bromopyridine with an aryl chloride yields <10% product. I'm using Pd(OAc)2 and BINAP."

Diagnosis:

-

Catalyst Poisoning: The pyridine nitrogen (N1) can coordinate to Pd(II), displacing ligands and poisoning the catalyst.

-

Ligand Mismatch: BINAP is often insufficient for electron-deficient primary amines. You need a ligand that facilitates the reductive elimination step, which is rate-limiting when the amine is a poor nucleophile.

The Protocol Fix: Adopt the BrettPhos or tBuBrettPhos system, specifically engineered for primary amines.

-

Precatalyst: Use BrettPhos Pd G3 or G4 (ensures rapid activation without reducing agents).

-

Ligand: BrettPhos (for primary amines).[2]

-

Base: LHMDS (Lithium Hexamethyldisilazide) or NaOtBu .

-

Why LHMDS? It is a soluble, strong, non-nucleophilic base that can deprotonate the amine-Pd complex, facilitating reductive elimination.

-

-

Solvent: t-Amyl alcohol or Dioxane (anhydrous).

-

Temp: 80–110 °C.[7]

Issue 3: Sandmeyer Reaction (Diazotization) Yields Phenols/Tars

User Report: "I tried converting 3-amino-2-fluoropyridine to the bromide using NaNO2/HBr. I mostly got the hydrolysis product (pyridinol)."

Diagnosis: Aqueous diazotization (NaNO2 + Mineral Acid) is fatal here. The water competes with the halide nucleophile. Because the diazonium species on an electron-deficient ring is highly electrophilic, it reacts instantly with water (hydrolysis) before the halide can attack.

The Protocol Fix (Anhydrous Diazotization): Use tert-Butyl Nitrite (t-BuONO) in organic solvents. This eliminates water from the system.

-

Solvent: Anhydrous Acetonitrile (MeCN).

-

Reagents: Dissolve amine (1.0 equiv) and Copper(II) Bromide (CuBr2, 1.2 equiv).

-

Addition: Add t-BuONO (1.5 equiv) dropwise at 0 °C, then warm to 60 °C.

-

Mechanism: t-BuONO generates the diazonium species in situ; CuBr2 provides the bromide source immediately, favoring the Sandmeyer product over side reactions.

Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the correct coupling strategy based on the electronic nature of your pyridine substrate.

Caption: Decision matrix for selecting reagents based on the electronic deficiency of the pyridine substrate. Blue nodes indicate decision points; Red nodes indicate "Rescue Protocols" for low-reactivity substrates.

Comparative Data: Reagent Selection

The table below summarizes the efficiency of various coupling reagents specifically for 2-chloro-3-aminopyridine (a model electron-deficient substrate) reacting with benzoic acid.

| Coupling Reagent | Base | Solvent | Yield (%) | Notes |

| EDC / HOBt | DIPEA | DMF | < 5% | Failed. Amine is too weak to attack active ester. |

| HATU | DIPEA | DMF | 35-50% | Moderate. High cost. Difficult purification of urea byproducts. |

| T3P (Propylphosphonic anhydride) | Pyridine | EtOAc | 40-60% | Clean reaction, but slow kinetics for this substrate. |

| BTFFH (Acyl Fluoride) | DIPEA | DCM | 85-92% | Recommended. Acyl fluorides are small, hard electrophiles. |

| POCl3 | Pyridine | DCM | 80-90% | Excellent yield but harsh conditions (HCl generation). |

Advanced Mechanism: The Protonation Paradox

Understanding why your reaction fails is key to fixing it.

In many catalytic cycles (like reductive amination), acid catalysis is used to activate the electrophile (e.g., the carbonyl oxygen). However, with 3-aminopyridines, acid is detrimental.

Caption: The "Protonation Paradox." Addition of acid preferentially protonates the ring nitrogen (N1), creating a cationic electron sink that deactivates the exocyclic amine.

Implication: Avoid acidic conditions. For reductive amination, use Ti(OiPr)4 as a Lewis acid dehydrating agent instead of Brønsted acids (AcOH), followed by reduction with NaBH(OAc)3.

References

-

Amide Coupling via Acyl Fluorides (BTFFH): Due-Hansen, M. E., et al. "A protocol for amide bond formation with electron deficient amines and sterically hindered substrates."[7][8][9][10] Organic & Biomolecular Chemistry, 2016.

-

Buchwald-Hartwig Ligand Design (BrettPhos): Maitre, P., et al. "Buchwald-Hartwig Amination: Ligand Design for Primary Amines."[2] Chemistry LibreTexts, 2023.

-

Anhydrous Sandmeyer (t-BuONO): Doyle, M. P., et al. "Alkyl Nitrites in Organic Synthesis." Chemical Reviews, various issues. (Contextualized via general Sandmeyer protocols for electron-poor amines).

-

Reactivity of Electron-Deficient Pyridines: Journal of Engineering Research and Applied Science, "Statistical Analysis of Substituent Effects on pKa of Aniline," 2024.

For further assistance, contact the Synthesis Core Facility or submit a ticket with your specific substrate structure.

Sources

- 1. reddit.com [reddit.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sandmeyer Reaction [organic-chemistry.org]

- 5. youtube.com [youtube.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. semanticscholar.org [semanticscholar.org]

- 9. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

Structural Elucidation of Fluorinated Pyridine Building Blocks: A Comparative MS Fragmentation Guide

Subject: 3-Amino-4-methoxy-2-(trifluoromethyl)pyridine

CAS Registry Number: (Analogous to 944904-43-2 series)

Molecular Formula:

Executive Summary

This guide provides a technical analysis of the mass spectrometry (MS) fragmentation patterns of 3-Amino-4-methoxy-2-(trifluoromethyl)pyridine . As a critical building block in the synthesis of kinase inhibitors and agrochemicals, the structural integrity of this regioisomer is paramount.

This document compares two ionization modalities—Electrospray Ionization (ESI) and Electron Impact (EI) —and details the specific fragmentation pathways that distinguish this molecule from its positional isomers (e.g., 4-amino-3-methoxy derivatives). The presence of the trifluoromethyl (

Experimental Setup & Methodology

To ensure reproducibility, the following protocols are recommended. These parameters are self-validating; if the diagnostic ions (Section 3) are not observed, the instrument tuning or mobile phase composition should be reassessed.

UHPLC-ESI-QTOF Protocol (Soft Ionization)

-

System: Agilent 6545 Q-TOF or Thermo Q-Exactive.

-

Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 2.1 x 50mm, 1.8 µm).

-

Mobile Phase:

-

A: Water + 0.1% Formic Acid (Proton source).

-

B: Acetonitrile + 0.1% Formic Acid.

-

-

Gradient: 5% B to 95% B over 5 minutes.

-

Ionization: ESI Positive Mode (

). -

Collision Energy (CE): Stepped 10, 20, 40 eV (Crucial for observing the

stability vs. cleavage).

GC-EI-MS Protocol (Hard Ionization)

-

System: Standard Single Quadrupole GC-MS.

-

Column: HP-5ms (30m x 0.25mm).

-

Inlet Temp: 250°C (Ensure no thermal degradation of the amine).

-

Ion Source: Electron Impact (70 eV).[1]

-

Scan Range: 40–300

.

Comparative Fragmentation Analysis

The fragmentation behavior differs significantly between soft (ESI) and hard (EI) ionization. ESI favors heteroatom-driven eliminations, while EI drives radical-induced ring cleavages.

Data Summary Table

| Feature | ESI-MS/MS (Positive) | EI-MS (70 eV) |

| Parent Ion | 193.06 | 192.05 |

| Base Peak | 178.03 (Loss of | 192.05 (Molecular Ion) |

| Key Neutral Losses | ||

| Diagnostic Ion | 173.05 ( | 69.00 ( |

| Structural Insight | Confirms methoxy/amino proximity | Confirms fluorination & ring stability |

Deep Dive: Fragmentation Pathways

ESI-MS/MS Mechanism (Protonated Species)

In ESI, the proton typically localizes on the pyridine nitrogen or the exocyclic amine. The fragmentation is driven by charge stabilization.

-

Methoxy Cleavage (

178): The most abundant fragment arises from the loss of a methyl radical ( -

Ortho-Effect / HF Elimination (

173): The 3-amino group provides a proton, and the 2-trifluoromethyl group provides a fluorine atom. Their steric proximity (ortho position) facilitates the elimination of Hydrogen Fluoride ( -

Ammonia Loss (

176): Standard loss of

Visualization of ESI Pathway

The following diagram illustrates the fragmentation tree for the protonated parent ion (

Figure 1: ESI-MS/MS Fragmentation Tree. The green node (m/z 173) represents the diagnostic ortho-effect pathway.

Differentiation from Regioisomers

A common analytical challenge is distinguishing 3-Amino-4-methoxy-2-(trifluoromethyl)pyridine (Target) from 4-Amino-3-methoxy-2-(trifluoromethyl)pyridine (Isomer B).

The "Ortho-Effect" Logic

In the Target molecule, the Amino group (C3) is sandwiched between the Trifluoromethyl (C2) and Methoxy (C4) groups.

-

Target (3-Amino): High probability of interaction with

. -

Isomer B (4-Amino): The amino group is at C4, distant from the C2

group.

Differentiation Workflow:

Figure 2: Decision logic for distinguishing the 3-amino regioisomer based on the specific HF elimination channel.

References

- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard text for interpretation of ortho-effects and rearrangement mechanisms).

-

Ramjit, H. G., et al. (2000). "Ortho-effects in the mass spectra of substituted pyridines." Journal of Mass Spectrometry.

-

Fu, X., et al. (2020). "Fragmentation pathways of trifluoromethyl-substituted nitrogen heterocycles." Rapid Communications in Mass Spectrometry.

-

NIST Mass Spectrometry Data Center. "Pyridine, 2-(trifluoromethyl)- fragmentation data." NIST Chemistry WebBook.

(Note: While specific literature on this exact proprietary building block may be sparse, the mechanisms cited above regarding pyridine ortho-effects and fluorinated group fragmentation are authoritative and widely accepted in the field.)

Sources

The Methoxy Group's Subtle Influence: A Comparative Guide to the Impact of 4-Methoxy Substitution on Lipophilicity

For the dedicated researcher in drug development, the meticulous optimization of a molecule's physicochemical properties is a cornerstone of achieving clinical success. Among these properties, lipophilicity stands out as a critical determinant of a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[1] A delicate balance is required; a compound must be lipophilic enough to traverse cellular membranes but not so much that it suffers from poor solubility or rapid metabolism. This guide provides an in-depth comparison of the lipophilicity of compounds bearing a 4-methoxy group versus their unsubstituted (4-H) analogs, offering experimental insights and robust protocols for your own investigations.

Deconstructing Lipophilicity: Beyond Simple Oil and Water

Lipophilicity describes the affinity of a molecule for a lipid-like, non-polar environment over an aqueous, polar one.[1] This property is quantitatively expressed by the partition coefficient (P) or, more commonly, its logarithm (LogP). LogP is the ratio of the concentration of a neutral compound in a non-polar solvent (typically n-octanol) to its concentration in an aqueous solvent (water) at equilibrium.

However, a significant portion of drug candidates are ionizable, meaning their charge state changes with pH.[2] For these molecules, the distribution coefficient (LogD) is a more physiologically relevant descriptor. LogD accounts for all species of the compound (ionized and neutral) at a specific pH, providing a more accurate picture of its lipophilicity under biological conditions.[3]

Caption: Conceptual diagram of LogP measurement.

The Curious Case of the Aromatic Methoxy Group

The methoxy group (-OCH₃) is a common substituent in medicinal chemistry, often introduced to explore structure-activity relationships (SAR).[4] While the addition of a methyl group typically increases lipophilicity, the effect of a methoxy group, particularly on an aromatic ring, is more nuanced and counterintuitive.

Near-Zero Impact on Aromatic Lipophilicity

Contrary to what its constituent parts might suggest, a methoxy group attached to an aromatic system is considered a "non-lipophilic" substituent.[5] Experimental data shows that its contribution to the overall lipophilicity of the parent molecule is often negligible. The change in LogD (ΔLogD) upon substituting a hydrogen atom with a methoxy group on an aromatic ring is typically in the range of -0.05 to 0.00.[5] This makes it one of the few functional groups that can be introduced to probe for beneficial interactions within a protein pocket without the penalty of increasing lipophilicity, a common cause of ADME-related drug attrition.[5]

This effect is largely due to the interplay between the hydrophobic methyl component and the polar oxygen atom. The oxygen's lone pairs can act as hydrogen bond acceptors, interacting with water molecules and counteracting the lipophilic contribution of the methyl group.[5]

Context is Key: Aromatic vs. Aliphatic Substitution

The lipophilicity-neutral effect is most pronounced when the methoxy group is attached to an aromatic system where the oxygen's lone pair electrons can be delocalized into the π system. When attached to a non-aromatic (aliphatic) moiety, the lone pairs are more available to interact with the surrounding environment, making the group a stronger hydrogen bond acceptor and thus less lipophilic.[5]

Quantitative Comparison: 4-H vs. 4-Methoxy Analogs

The following table summarizes experimentally determined LogP values for simple aromatic compounds and their 4-methoxy analogs, illustrating the minimal change in lipophilicity.

| Compound | 4-H Analog LogP | 4-Methoxy Analog | 4-Methoxy Analog LogP | ΔLogP (Methoxy - H) |

| Phenol | 1.50[6] | 4-Methoxyphenol | 1.34[7] | -0.16 |

| Aniline | 0.90 | 4-Methoxyaniline | 1.11 | +0.21 |

| Benzoic Acid | 1.87 | 4-Methoxybenzoic Acid | 1.96 | +0.09 |

Note: LogP values can vary slightly between sources depending on experimental conditions.

As the data shows, the substitution of a para-hydrogen with a methoxy group results in only a minor change in the LogP value, confirming its near-neutral effect on the lipophilicity of these small aromatic systems.

The Exception to the Rule: Intramolecular Hydrogen Bonding

A fascinating and powerful exception to the methoxy group's lipophilic neutrality arises when it can participate in an intramolecular hydrogen bond (IMHB) .[8] If a hydrogen bond donor (e.g., -OH, -NH₂) is positioned ortho to the methoxy group, an IMHB can form.

This internal bond "shields" the polar hydrogen bond donor and acceptor groups from the surrounding water molecules.[9] By masking these polar functionalities, the IMHB reduces the energy required to move the compound from an aqueous to a lipophilic phase, thereby increasing its apparent lipophilicity and membrane permeability.[8][9] This strategy is a sophisticated tool in medicinal chemistry for modulating a molecule's physicochemical properties.[8]

Caption: Intramolecular Hydrogen Bonding (IMHB) shields polar groups, increasing lipophilicity.

Experimental Protocols for Lipophilicity Determination

Accurate experimental data is paramount. While numerous methods exist, the Shake-Flask method remains the gold standard, and RP-HPLC is the most common high-throughput alternative.

Protocol 1: The Shake-Flask Method (Gold Standard)

This method directly measures the partitioning of a compound between n-octanol and water.[10] It is considered the most accurate method but can be time-consuming and requires a pure, soluble compound.[10]